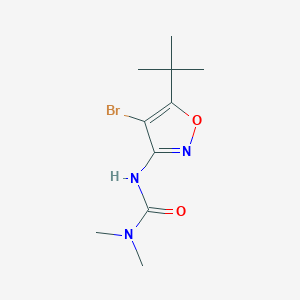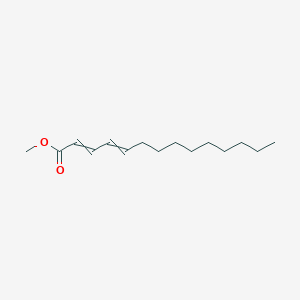
Methyl tetradeca-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tetradeca-2,4-dienoate is an organic compound with the molecular formula C15H26O2. It is a methyl ester derivative of tetradeca-2,4-dienoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl tetradeca-2,4-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of methyl-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is stereoselective and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl tetradeca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Methyl tetradeca-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl tetradeca-2,4-dienoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 10,11-tetradecadienoate: Another methyl ester with similar structural features.
Methyl (2E,4Z)-deca-2,4-dienoate: A compound with a similar conjugated diene system.
Uniqueness
Methyl tetradeca-2,4-dienoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its longer carbon chain and specific double bond positions differentiate it from other similar compounds, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
54977-81-0 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
methyl tetradeca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h11-14H,3-10H2,1-2H3 |
Clave InChI |
WBVDAGWICYRIQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=CC=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



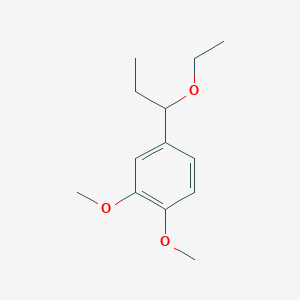
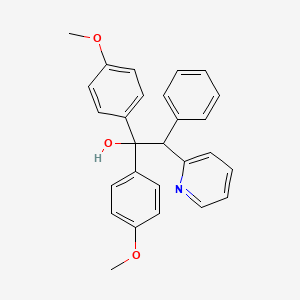
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
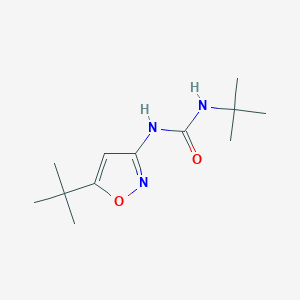
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
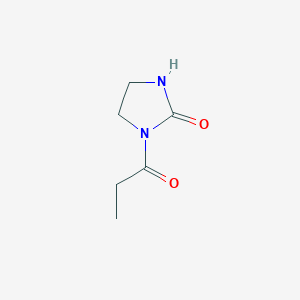
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
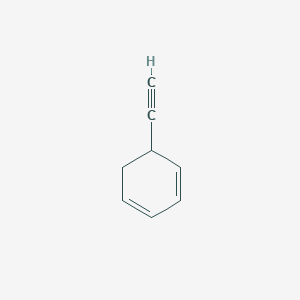
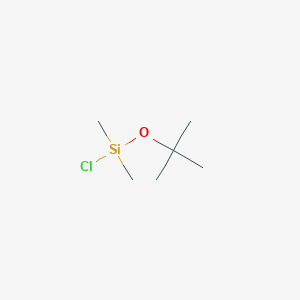
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
